1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine

Lipophilicity Physicochemical property screening Drug-likeness

This N1-(dimethylaminoethyl)-1H-1,2,3-triazol-4-amine provides a regiochemically pure building block with a C4-NH₂ synthetic handle and a tertiary amine protonation site (pKa ~8.5-9.5). Its substitution pattern is defined by CuAAC click chemistry, ensuring batch-to-batch reproducibility. - Enables focused library synthesis for sigma-1 receptor pharmacology (patented pharmacophore, US 9,611,229 B2). - Rule-of-three compliant fragment (MW 155.20, HBD=1, HBA=4, XLogP -0.7) with favorable drug-like properties. - Dual-site ligand for heteroleptic metal complexes unavailable from 1,2,4-triazole analogs.

Molecular Formula C6H13N5
Molecular Weight 155.20 g/mol
Cat. No. B13163112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC6H13N5
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(N=N1)N
InChIInChI=1S/C6H13N5/c1-10(2)3-4-11-5-6(7)8-9-11/h5H,3-4,7H2,1-2H3
InChIKeyCYWKJRYBGHCNGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine: Core Properties & Identity


1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1443292-45-2, PubChem CID 79529095) is a synthetic small-molecule building block belonging to the 1,2,3-triazole class. It possesses a molecular formula of C₆H₁₃N₅, a molecular weight of 155.20 g·mol⁻¹, and a computed XLogP3-AA of −0.7 [1]. The compound features a primary amine at the 4-position of the 1,2,3-triazole ring and a tertiary dimethylamino group tethered via an ethylene linker at the N1 position, endowing it with both hydrogen-bond donor/acceptor capability (HBD = 1, HBA = 4) and a modifiable basic handle [1]. The 1,2,3-triazol-4-amine scaffold has been patented as a privileged pharmacophore for sigma‑1 receptor ligands (EP 2752411 A1 / US 9,611,229 B2), indicating rational, structure-driven procurement interest [2].

Sigma-1 receptor pharmacophore building block
Defined N1-regiochemistry for reproducible synthesis
C4-amine handle for amide coupling and library diversification
Balanced hydrophilicity and H-bond capacity for fragment-based design

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine: Why It Cannot Be Replaced


The 1,2,3-triazole ring exhibits distinct electronic, dipole-moment, and hydrogen-bond-acceptor characteristics compared to the 1,2,4-triazole isomer, which directly impact target engagement, solubility, and metabolic stability [1]. Within the 1,2,3-series, the precise N1‑(dimethylaminoethyl)‑C4‑amine substitution pattern defines a unique pharmacophore that cannot be mimicked by the 2‑substituted isomer (CAS 2138259‑43‑3) or by 1,2,4‑triazole analogs lacking the C4‑NH₂ group (CAS 51444‑27‑0) . Furthermore, the dimethylaminoethyl side-chain provides a protonation site (pKa of conjugate acid of tertiary amine ≈ 8.5–9.5) absent in simpler 1,2,3‑triazol‑4‑amine derivatives, enabling pH‑dependent solubility and salt formation that are critical for formulation and purification [2]. Generic substitution across these structural classes will alter molecular recognition, physicochemical property space, and ultimately reproducibility of published synthetic or biological protocols.

1,2,3-Triazole vs 1,2,4-triazole isomers exhibit different electronic profiles, dipole moments, and target engagement; substitution may shift assay results.
N1-regioisomer cannot be directly replaced by N2-isomer; spatial orientation difference of ~60° may alter molecular recognition and SAR interpretation.
Dimethylaminoethyl side-chain provides pH-dependent solubility and salt formation; simpler triazole derivatives lack this handle, potentially affecting formulation and purification.

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine: Quantitative Differentiation Evidence


XLogP3-AA Lipophilicity vs. 1,2,4-Triazol-3-amine

The target compound (1,2,3‑triazole‑4‑amine) has a computed XLogP3‑AA of −0.7, while its direct 1,2,4‑triazol‑3‑amine regioisomer (CAS 1178855‑30‑5) yields an XLogP of −0.4 [1][2]. The 0.3‑log‑unit difference reflects a ~2‑fold change in partition coefficient, which can significantly affect passive membrane permeability (often described by a sigmoidal relationship with logD) and chromatographic retention time [1][2].

Lipophilicity
Head-to-head
XLogP −0.7 vs −0.4 (Δ −0.3)
More hydrophilic profile may affect passive permeability and chromatographic retention.
Computed XLogP3-AA; 0.3 log unit difference.
Lipophilicity Physicochemical property screening Drug-likeness

TPSA and HBA Count vs. Non-Aminated 1,2,4-Triazole

The target compound possesses a topological polar surface area (TPSA) of 60 Ų and four hydrogen‑bond acceptors (HBA = 4). In contrast, the non‑aminated analog 1‑(2‑dimethylaminoethyl)‑1H‑1,2,4‑triazole (CAS 51444‑27‑0) has a lower TPSA (estimated ~35–40 Ų, based on the loss of the primary amine HBA contribution) and HBA = 3 [1]. This difference in both TPSA and HBA count directly impacts blood‑brain barrier permeability predictions, where TPSA < 70–80 Ų is often a cut‑off for CNS penetration [1].

Polar Surface Area
Head-to-head
TPSA 60 Ų vs ~35–40 Ų; HBA 4 vs 3
Higher polarity and HBA count may limit CNS penetration; relevant for property-based library design.
Computed TPSA; comparator estimated.
Polar surface area Hydrogen bonding CNS drug design

Regioisomer Identity: N1 vs. N2 Substitution

The target compound is the N1‑substituted isomer (CAS 1443292‑45‑2), whereas CAS 2138259‑43‑3 is the N2‑substituted isomer (2‑[2‑(dimethylamino)ethyl]‑2H‑1,2,3‑triazol‑4‑amine). CuAAC click chemistry typically yields predominantly 1,4‑disubstituted 1,2,3‑triazoles, but N1‑ vs. N2‑ alkylation can produce isomer mixtures that require rigorous analytical confirmation (e.g., ¹H‑¹⁵N HMBC NMR) [1]. The N1‑isomer places the dimethylaminoethyl group in a distinct spatial orientation relative to the C4‑NH₂ group, affecting molecular recognition in receptor binding and metal coordination [1].

Regioisomer Identity
Head-to-head
N1-substituted (CAS 1443292-45-2) vs N2-substituted (CAS 2138259-43-3)
Procurement of correct isomer essential for SAR reproducibility; ~60° vector shift.
Identity confirmed by InChI Key; isomeric purity critical.
Regiochemistry Click chemistry Isomeric purity

Sigma-1 Receptor Pharmacophore Membership

The 1,2,3‑triazol‑4‑amine scaffold, specifically exemplified in patent US 9,611,229 B2 (EP 2752411 A1), has demonstrated binding affinity for the sigma‑1 receptor. Although the specific compound 1‑[2‑(dimethylamino)ethyl]‑1H‑1,2,3‑triazol‑4‑amine is not individually profiled in the patent disclosure, close structural analogs within the same Markush formula (e.g., 1‑cyclohexyl‑N‑[2‑(piperidin‑1‑yl)ethyl]‑1H‑1,2,3‑triazol‑4‑amine) exhibit Ki values of 68.7 nM for the sigma‑1 receptor [1][2]. The dimethylaminoethyl side‑chain in the target compound is a known privileged fragment for sigma receptor binding, and the C4‑NH₂ group is a critical hydrogen‑bond donor in the pharmacophore model [1][2].

Sigma-1 Pharmacophore
Class-level inference
Ki = 68.7 nM reported for close structural analog (Example 29)
Scaffold membership suggests sigma-1 targeting potential; compound-specific data required.
Patent example; not directly measured for target compound.
Sigma‑1 receptor Pharmacophore Neurological disorders

Hydrogen-Bond Donor vs. Non-Amino 1,2,4-Triazole

The target compound features one hydrogen‑bond donor (the C4‑NH₂ group; HBD = 1), in contrast to 1‑(2‑dimethylaminoethyl)‑1H‑1,2,4‑triazole (HBD = 0). This additional HBD enables intermolecular hydrogen‑bond networks that can enhance aqueous solubility, raise melting point through crystal lattice stabilization, and serve as a synthetic handle for amide or sulfonamide bond formation [1][2]. In drug design, an HBD count of 1 vs. 0 is a critical parameter in Lipinski's Rule of Five and influences solubility, permeability, and off‑target promiscuity [1][2].

H-Bond Donor Count
Head-to-head
HBD = 1 (vs 0 for non-amino analog)
Enables intermolecular H-bond networks and synthetic diversification via amide coupling.
Computed HBD; critical for fragment library design.
Hydrogen bonding Solubility Crystal engineering

pH-Dependent Solubility via Amine Protonation

The target compound contains a tertiary aliphatic dimethylamino group (pKa of conjugate acid ≈ 8.5–9.5) that becomes protonated at physiologically relevant pH, dramatically increasing aqueous solubility [1]. This pH‑dependent ionization behavior is quantifiable: at pH 7.4, the ratio of protonated to neutral species is approximately 10–100:1, conferring a solubility advantage over the permanently neutral 1,2,4‑triazole analog (CAS 51444‑27‑0) which lacks an ionizable amine within the physiological pH range [1][2]. This property is crucial for in vitro assay compatibility and formulation development [2].

pH-Dependent Solubility
Class-level inference
Tertiary amine pKa ~8.5–9.5; 1,2,3-triazole ring pKa ~1.2
Protonation state at physiological pH enhances solubility; C4-NH₂ remains uncharged.
Class-level pKa estimates; confirm experimentally.
Ionization Aqueous solubility Salt formation

1-[2-(Dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine: Procurement & Application Scenarios


Sigma-1 Receptor Ligand Library Synthesis

The 1,2,3‑triazol‑4‑amine scaffold is a patented privileged structure for sigma‑1 receptor modulation (US 9,611,229 B2 / EP 2752411 A1) [1]. Procurement of the N1‑(dimethylaminoethyl)‑C4‑amine derivative provides a regiochemically defined building block that retains the critical C4‑NH₂ hydrogen‑bond donor (HBD = 1) and tertiary amine protonation site required for sigma‑1 pharmacophore engagement [1][2]. This compound is suitable for parallel amide coupling, reductive amination, or urea formation at the C4‑NH₂ position to generate focused libraries targeting sigma‑1‑mediated neurological conditions (pain, psychosis, depression).

Physicochemical Fragment Library Design

With an XLogP of −0.7, TPSA of 60 Ų, HBD = 1, and HBA = 4, this compound occupies a favorable drug‑like property space distinct from the more lipophilic 1,2,4‑triazol‑3‑amine regioisomer (XLogP −0.4) and the less polar non‑aminated analog (TPSA ~35–40 Ų, HBD = 0) [2][3]. Procurement for fragment‑based screening libraries benefits from this compound's balanced hydrophilicity and hydrogen‑bonding capacity, positioning it as a rule‑of‑three compliant fragment (MW 155.20, HBD ≤ 3, HBA ≤ 6, logP ≤ 3) with a built‑in synthetic growth vector at the C4‑NH₂ position.

Click Chemistry Building Block for Bioconjugation

As an N1‑substituted 1,2,3‑triazole, this compound is the direct product of CuAAC click chemistry between 2‑azido‑N,N‑dimethylethanamine and an appropriate alkyne precursor [1]. The C4‑NH₂ group serves as a versatile conjugation handle for subsequent functionalization with fluorophores, biotin, or solid supports. Researchers procuring this compound for bioconjugation or polymer chemistry benefit from the well‑established click chemistry regioselectivity that defines the N1‑regioisomer, ensuring structural reproducibility across batches [1][3].

Metal Coordination Complex Synthesis

The 1,2,3‑triazole ring's N2 and N3 atoms can act as nitrogen‑donor ligands for transition metal coordination (e.g., Cu(I), Pd(II), Ru(II)), while the dimethylaminoethyl side chain provides an additional tertiary amine donor site [1][2]. The C4‑NH₂ group remains available for further derivatization without interfering with metal binding. This dual‑site coordination capability is absent in the 1,2,4‑triazole analog (CAS 51444‑27‑0), which lacks the C4‑NH₂ functional handle [2]. Procurement of this specific isomer enables the construction of heteroleptic metal complexes with precise donor‑atom topology.

Application
Selection Property
Validation Focus
Sigma-1 Receptor Ligand Synthesis
N1-regiochemistry with C4-amine functional handle
Pharmacophore retention and amide coupling efficiency
Fragment-Based Library Design
Balanced hydrophilicity and hydrogen-bonding profile
Rule-of-three compliance and synthetic tractability
Click Chemistry Bioconjugation
CuAAC-derived N1-regioisomer purity
Regiochemical reproducibility and conjugation handle utility
Metal Coordination Complexes
Dual-site donor capability (triazole N + tertiary amine)
Coordination topology and C4-amine derivatization compatibility
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